molecular formula C26H50O2 B1582417 9-Octadecenoic acid (9Z)-, isooctyl ester CAS No. 26761-50-2

9-Octadecenoic acid (9Z)-, isooctyl ester

Cat. No.: B1582417
CAS No.: 26761-50-2
M. Wt: 394.7 g/mol
InChI Key: SAUIGQBKPDQYHL-QXMHVHEDSA-N
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Description

9-Octadecenoic acid (9Z)-, isooctyl ester is a fatty acid ester identified in botanical extracts and is of significant interest in natural product research and bioprospecting. This compound falls into the broader class of lipids and lipid-like molecules frequently characterized using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) during the metabolic profiling of plant species . In a research context, such compounds are often investigated for their potential bioactivities. Studies on complex plant extracts containing similar fatty acid esters have reported various pharmacological properties, underscoring the value of these molecules in exploratory bioassay-guided isolation projects . Researchers utilize this ester in studies aimed at understanding the composition of bioactive fractions, particularly those with reported antioxidant capacities, where it may contribute to the overall efficacy of the crude extract . Its presence highlights the importance of conserving biodiverse resources as a source of novel chemical entities for scientific investigation . The primary research applications for this compound include its use as an analytical standard in GC-MS for the accurate identification of metabolites in complex biological samples and as a candidate compound in screens for bioactive natural products.

Properties

CAS No.

26761-50-2

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

6-methylheptyl (Z)-octadec-9-enoate

InChI

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11-

InChI Key

SAUIGQBKPDQYHL-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C

Other CAS No.

26761-50-2

Origin of Product

United States

Origin, Biosynthesis, and Natural Analogues in Biological Systems

Natural Occurrence of Related Octadecenoic Acid Derivatives

Oleic acid, a monounsaturated omega-9 fatty acid, is ubiquitous in the fats and oils of animals and vegetables. wikipedia.org It exists not as a free acid but typically as an ester, most commonly in the form of triglycerides, which constitute the greasy material of many natural oils. wikipedia.org

Oleic acid is a major constituent of lipids in a vast array of plants, with particularly high concentrations found in the oils extracted from their seeds and fruits. wikipedia.orgnih.gov The content of oleic acid can vary significantly between species and even among different cultivars of the same species, often enhanced through selective breeding to create "high-oleic" varieties. For instance, triglycerides of oleic acid make up the majority of olive oil, and it is also a significant component of canola, peanut, and sunflower oils. wikipedia.org An unusual isomer, cis-9,cis-15-octadecadienoic acid, has also been identified in the pulp lipids of mangoes. nih.gov

Below is a table detailing the typical oleic acid content in various plant-derived oils.

Botanical SourceCommon NameTypical Oleic Acid Percentage of Total Fatty Acids (%)
Olea europaeaOlive Oil55–83 wikipedia.orgmdpi.com
Helianthus annuus (High-Oleic)Sunflower Oilup to 83.7 oil.or.jp
Carthamus tinctorius (High-Oleic)Safflower Oilup to 80.8 oil.or.jp
Prunus dulcisAlmond Oil~80 nih.gov
Persea americanaAvocado Oil60–70 mdpi.com
Brassica napusCanola (Rapeseed) Oil~64.1 oil.or.jp
Arachis hypogaeaPeanut Oil36–67 wikipedia.org
Zea maysCorn Oil~32.1 oil.or.jp
Sesamum indicumSesame Oil~39.9 oil.or.jp
Glycine maxSoybean Oil~23.7 oil.or.jp

This table presents a range of typical values; actual percentages can vary based on cultivar, growing conditions, and processing methods.

Oleic acid is a common fatty acid found in various microorganisms, including bacteria, fungi, and microalgae. nih.govnih.gov In these organisms, it serves as a crucial component for building cell membranes and as a storage form of energy. nih.gov Some bacteria, like Vibrio spp., can produce oleic acid, which may act as an antimicrobial agent against other bacteria. core.ac.uk Oleaginous microalgae and fungi are of particular interest as they can accumulate high levels of lipids, often rich in oleic acid, making them potential sources for biofuel production. nih.govresearchgate.net Research has shown that oleic acid can impact bacterial processes, such as inhibiting the primary adhesion of Staphylococcus aureus while also increasing its biofilm production. oup.com

Within the animal kingdom, oleic acid stands out as the most abundant monounsaturated fatty acid. wikipedia.orgfrontiersin.org It is a primary component of triglycerides stored in adipose (fat) tissue and is also integral to the structure of phospholipids (B1166683) in cell membranes, where it helps maintain fluidity. wikipedia.orgalperkrup.com Consequently, oleic acid is a key player in animal lipid metabolism and is found throughout the metabolome of most animals. wikipedia.org In humans, it is the most plentiful fatty acid in adipose tissue. wikipedia.org It plays a role in cellular health by strengthening cell membranes and is a significant source of energy, particularly during growth or lactation. alperkrup.com

Biochemical Pathways of Precursor Synthesis

The formation of 9-Octadecenoic acid (9Z)-, isooctyl ester relies on the availability of its precursors. The biosynthesis of oleic acid is a well-understood and fundamental process in biochemistry.

The synthesis of oleic acid is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum of cells. nih.gov The pathway begins with acetyl-CoA and builds up to the 18-carbon saturated fatty acid, stearic acid. libretexts.org

While oleic acid is a common natural product, isooctanol is primarily produced through industrial chemical processes. There are no significant, well-characterized biochemical pathways for the natural synthesis of isooctanol that would lead to its subsequent esterification with oleic acid in biological systems. Therefore, the formation of this compound is considered a synthetic process rather than a natural one.

Enzymatic Esterification in Biological Systems

The formation of fatty acyl esters, such as this compound (isooctyl oleate), in biological systems and biotechnological processes is predominantly achieved through enzymatic esterification. This process utilizes enzymes, primarily lipases and esterases, to catalyze the reaction between a fatty acid (oleic acid) and an alcohol (isooctyl alcohol). This biocatalytic approach is favored over chemical synthesis due to its high specificity, milder reaction conditions, and reduced energy consumption. mdpi.com

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most extensively studied and utilized enzymes for the synthesis of fatty acid esters. nih.gov These enzymes naturally catalyze the hydrolysis of triglycerides, but under conditions of low water activity, the reaction equilibrium can be shifted to favor synthesis (esterification). nih.govresearchgate.net Esterases and lipases can process a variety of amphiphilic esters, and their activity is highly dependent on the lipophilicity of the substrates. nih.gov

The synthesis of oleate (B1233923) esters is often catalyzed by microbial lipases, which are valued for their stability in organic solvents, broad substrate specificity, and high catalytic activity. nih.govresearchgate.net Lipases from sources such as Candida antarctica (specifically its lipase (B570770) B, or CALB), Rhizopus oryzae, and various other yeasts and fungi have been successfully employed in the esterification of oleic acid with different alcohols. mdpi.comresearchgate.netnih.gov

The characterization of these enzymes involves assessing several key parameters:

Enzyme Source and Form: Lipases can be used in free form or, more commonly, immobilized on a solid support. Immobilization enhances enzyme stability, facilitates recovery and reuse, and prevents product contamination. mdpi.comnih.gov

Reaction Kinetics: The enzymatic synthesis of esters like isooctyl oleate often follows a Ping-Pong Bi-Bi kinetic model. In this mechanism, the enzyme first binds with the oleic acid, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol (isooctyl alcohol) binds to this intermediate, leading to the formation of the final ester product and the regeneration of the free enzyme. mdpi.com

Substrate Specificity and Inhibition: While lipases have broad specificity, their activity can be influenced by the chain length and structure of both the fatty acid and the alcohol. High concentrations of the alcohol substrate can sometimes lead to competitive inhibition, where alcohol molecules block the enzyme's active site, thereby reducing the reaction rate. mdpi.com Similarly, high concentrations of the acid can also inhibit catalytic activity. mdpi.com

Optimal Conditions: The catalytic activity is highly dependent on environmental conditions. For instance, the synthesis of oleyl oleate using immobilized Candida antarctica lipase shows optimal performance at temperatures between 40-50°C. researchgate.net For the production of (m)ethyl oleate using lipase from Candida guilliermondii, an optimal pH of 6.5 and a temperature of 30°C were identified. nih.gov

Table 1: Characterization of Lipases in Oleate Ester Synthesis

Enzyme SourceSubstrate(s)Key FindingsReference
Candida antarctica Lipase B (CALB)Oleic Acid, PentanolFollows a Ping-Pong Bi-Bi kinetic model; inhibited by high concentrations of both acid and alcohol substrates. mdpi.com
Rhizopus oryzae LipaseOleic Acid, Oleyl AlcoholImmobilization as cross-linked enzyme aggregates (CLEAs) and pretreatment with surfactants significantly enhanced esterification activity, achieving over 90% conversion for long-chain esters. nih.gov
Candida guilliermondii LipaseOleic Acid, Methanol/Ethanol (B145695)Optimal activity at pH 6.5 and 30°C. Achieved an 81% ester conversion rate in hexane (B92381). nih.gov
Immobilised Candida antarctica LipaseOleic Acid, Oleyl AlcoholOptimal temperature range of 40-50°C. Maintained >90% yield for up to 9 cycles of reuse. researchgate.net

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a biological system at steady state. creative-proteomics.comresearchgate.net It is an essential tool for understanding cellular physiology and for metabolic engineering. frontiersin.org By tracking the flow of labeled nutrients (often using stable isotopes like ¹³C) through the metabolic network, MFA can determine the turnover of various metabolites, including the synthesis and degradation of fatty acyl esters. nih.govresearchgate.net

The core principles of MFA in the context of ester turnover involve:

Isotopic Labeling: Cells or organisms are fed a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹³C-fatty acids. frontiersin.orgresearchgate.net This labeled carbon is incorporated into various metabolic intermediates and, eventually, into final products like fatty acid esters.

Measurement of Labeling Patterns: After a period of growth or incubation, metabolites are extracted, and the distribution of the isotopic label in key molecules is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

Stoichiometric Modeling: A detailed model of the relevant metabolic pathways is constructed. This model represents all the biochemical reactions, their stoichiometry, and the flow of atoms from substrates to products. researchgate.net

Flux Calculation: By fitting the measured labeling patterns to the stoichiometric model, the intracellular metabolic fluxes can be calculated. This provides quantitative data on the rates of specific pathways, such as fatty acid synthesis, esterification, and hydrolysis. nih.govresearchgate.net

In the study of fatty acid metabolism, MFA can reveal how carbon from central metabolism (like glycolysis) is partitioned towards acetyl-CoA, the primary building block for fatty acids. creative-proteomics.comfrontiersin.org It can quantify the flux through fatty acid synthesis and the subsequent esterification pathways. By analyzing the rate at which labeled carbons appear in and disappear from a pool of fatty acid esters, MFA can determine the turnover rate of these molecules, reflecting the dynamic balance between their synthesis and breakdown. nih.govresearchgate.net This approach has been used to identify metabolic bottlenecks and to guide genetic engineering strategies for the overproduction of fatty acids and their derivatives in microorganisms like Saccharomyces cerevisiae. researchgate.netfrontiersin.org For example, flux analysis has shown that downregulating competing pathways, such as malate (B86768) synthesis, can increase the supply of acetyl-CoA and boost fatty acid production by over 26%. researchgate.netfrontiersin.org

Table 2: Application of Metabolic Flux Analysis to Fatty Acid Metabolism

Analysis TypeSystem/OrganismKey FindingsReference
¹³C Metabolic Flux AnalysisSaccharomyces cerevisiaeIdentified malate synthase and glycerol-3-phosphate dehydrogenase as key targets for downregulation/knockout to increase carbon flux towards acetyl-CoA, boosting free fatty acid production by up to 70%. researchgate.netfrontiersin.org
Lipidome-wide ¹³C Flux AnalysisCell Cultures, OrganismsDemonstrates the existence of different lipid pools with varying turnover rates. Can deconvolve complex lipid metabolism by tracking individual metabolite synthesis and decay. researchgate.net
Quantitative Flux AnalysisMammalsMeasures circulating metabolic fluxes, showing that a significant portion supports cycles of triglyceride hydrolysis and fat re-esterification. Fatty acid flux is higher in the fasted state. nih.gov

Analytical Chemistry and Advanced Characterization Techniques

Chromatographic Separations for 9-Octadecenoic Acid (9Z)-, Isooctyl Ester

Chromatography is the cornerstone for the isolation and analysis of isooctyl oleate (B1233923). The selection of the appropriate chromatographic technique and conditions is critical to achieving desired separation efficiency and accuracy.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like isooctyl oleate. The choice of detector is crucial as it determines the selectivity and sensitivity of the analysis. lcservicesltd.co.ukiltusa.com

A variety of detectors can be coupled with a gas chromatograph for the analysis of isooctyl oleate, each operating on a different principle.

Detector Type Principle of Operation Applicability to Isooctyl Oleate Analysis
Flame Ionization Detector (FID) The effluent from the column is burned in a hydrogen-air flame, producing ions. The current produced by these ions is measured. chromatographytoday.comAs an organic compound containing carbon-hydrogen bonds, isooctyl oleate can be sensitively detected by FID, which is a robust and universally applicable detector for hydrocarbons. lcservicesltd.co.uk
Mass Spectrometer (MS) The effluent is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing structural information. lcservicesltd.co.ukchromatographytoday.comMS is the most powerful detector for unambiguous identification, providing a unique fragmentation pattern for isooctyl oleate that confirms its identity.
Thermal Conductivity Detector (TCD) Measures the difference in thermal conductivity between the carrier gas and the column effluent containing the analyte. iltusa.comTCD is a universal, non-destructive detector, but it generally has lower sensitivity compared to FID, making it less ideal for trace analysis of isooctyl oleate.
Electron Capture Detector (ECD) Highly sensitive to molecules with electronegative functional groups, such as halogens. iltusa.comThis detector is not suitable for isooctyl oleate as the compound lacks the necessary electronegative groups for detection.
Nitrogen-Phosphorus Detector (NPD) A thermionic detector that shows high selectivity for compounds containing nitrogen and phosphorus. iltusa.comNPD is not applicable for the analysis of isooctyl oleate, which does not contain nitrogen or phosphorus.
Flame Photometric Detector (FPD) Selectively detects compounds containing sulfur or phosphorus by measuring the light emitted when they are burned in a flame. chromatographytoday.comFPD is not a suitable detector for isooctyl oleate.

For most applications involving this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) are the most common and effective configurations.

The retention index (RI) system is a standardized method for reporting retention times in gas chromatography, which aids in the identification of compounds by comparing experimental values with literature data. nist.gov The retention of a compound is normalized to the retention of adjacent n-alkanes. This approach helps to minimize variations in retention times that can occur between different instruments and laboratories. nist.gov

Compound Column Stationary Phase Retention Index (RI)
Methyl OleateStandard Non-Polar2081 - 2096
Methyl OleateStandard Polar2437
Ethyl OleateStandard Non-Polar2150 - 2174
Ethyl OleateStandard Polar2466 - 2510
Octadecyl OleateDB-1MS (Non-Polar)3720.44

Data sourced from the NIST Chemistry WebBook. nist.govnist.govnih.gov

The retention index is a critical parameter, especially when mass spectrometry data alone is insufficient to distinguish between isomers, which often have very similar mass spectra. nist.gov

The choice of the gas chromatography column, specifically its stationary phase, is fundamental to achieving the desired separation. The principle of "like dissolves like" governs the separation process; the polarity of the stationary phase should be matched to the polarity of the analytes.

For fatty acid esters like isooctyl oleate, both non-polar and polar columns are utilized.

Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points and van der Waals interactions. Isooctyl oleate, being a large molecule, would have a relatively long retention time on such columns.

Polar columns , often containing cyanopropyl or polyethylene (B3416737) glycol (e.g., DB-WAX, Innowax) stationary phases, provide separation based on the polarity of the analytes. oeno-one.eu These columns are particularly effective in separating unsaturated fatty acid esters and can resolve cis/trans isomers.

The efficiency of the separation is also dependent on column parameters such as length, internal diameter, and film thickness, as well as operational parameters like oven temperature programming and carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of isooctyl oleate, particularly for samples that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup for isooctyl oleate, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. A common mobile phase for similar large esters consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For detection, a UV detector can be used if the analyte possesses a chromophore, although isooctyl oleate itself has poor UV absorbance. Therefore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is often more appropriate. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and specificity. When using LC-MS, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

For highly complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sbq.org.br This technique utilizes two columns with different stationary phase selectivities connected by a modulator. nih.gov

The entire effluent from the first-dimension (1D) column is continuously transferred in small fractions to the second-dimension (2D) column for a second, typically faster, separation. amazonaws.com A common setup for analyzing complex mixtures of esters might involve a non-polar 1D column and a polar 2D column. This arrangement separates compounds based on volatility in the first dimension and polarity in the second, spreading the peaks across a two-dimensional plane and dramatically increasing peak capacity and resolution. nih.gov GCxGC, often coupled with a time-of-flight mass spectrometer (TOF-MS) or a quadrupole mass spectrometer (qMS), is a state-of-the-art technique for the detailed characterization of intricate samples that may contain isooctyl oleate alongside numerous other isomeric and structurally related compounds. nih.govresearchgate.net

Gas Chromatography (GC) with Various Detectors

Mass Spectrometry (MS) for Identification and Structure Elucidation

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of this compound. When coupled with a chromatographic separation technique like GC or HPLC, it provides both retention time and mass-spectral data, leading to a high degree of confidence in compound identification.

In electron ionization (EI) mode, commonly used in GC-MS, isooctyl oleate will fragment in a characteristic and reproducible manner. The resulting mass spectrum will show a molecular ion peak (M+), corresponding to the intact molecule's mass (nominal mass: 394 amu), and a series of fragment ions. The fragmentation pattern provides structural information; for example, characteristic ions would arise from the cleavage of the ester bond and fragmentation along the alkyl chains.

Predicted mass spectrometry data for isooctyl oleate shows the expected mass-to-charge ratios (m/z) for various adducts that can be formed in softer ionization techniques often used in LC-MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Adduct Predicted m/z
[M+H]⁺395.38835
[M+Na]⁺417.37029
[M-H]⁻393.37379
[M+NH₄]⁺412.41489
[M]⁺394.38052

Data sourced from PubChemLite. uni.lu

Analysis of the mass spectrum of the (Z)-isomer (oleate) versus the (E)-isomer (elaidate) would likely show very similar fragmentation patterns. Therefore, chromatographic separation is essential to distinguish between these geometric isomers prior to MS analysis. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, further confirming the identity of this compound.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a cornerstone for the analysis of fatty acid esters. While EI is an energetic ionization method that often leads to extensive fragmentation, the resulting patterns are highly reproducible and provide significant structural information. rsc.org

For wax esters like isooctyl oleate, the mass spectra exhibit characteristic fragments that allow for the identification of both the fatty acid and the alcohol constituents. nih.gov The most indicative fragments for the acid portion are the acylium ion [RCO]+ and the carboxylic acid fragment [RCOOH]+•. nih.gov In the case of isooctyl oleate, the oleic acid moiety would produce a prominent acylium ion at m/z 264.

Key fragmentation pathways for esters in EI-MS include:

Alpha-cleavage: Breakage of the bond next to the carbonyl group. nih.gov

McLafferty rearrangement: A characteristic rearrangement for esters that results in a specific fragment ion, often seen with methyl esters at m/z 74. researchgate.net

Cleavage at the Ester Bond: Loss of the alkoxy group (-OR) is a common fragmentation pathway for esters. libretexts.org

The alcohol moiety, in this case, the isooctyl group, would yield corresponding alkyl radical cations. nih.gov However, in esters with unsaturated fatty acids, the acid-related fragments are typically more abundant than the alcohol-related ones. nih.gov The low-mass region of the spectrum is generally populated by a series of aliphatic hydrocarbon ions. nih.gov

Table 1: Predicted Key EI-MS Fragments for this compound

Ion DescriptionPredicted m/zOrigin
Molecular Ion [M]+•394Intact molecule
Acylium Ion [C18H33O]+264From the oleic acid moiety
Isooctyl Cation [C8H17]+113From the isooctyl alcohol moiety
Isooctene Fragment [C8H16]+•112Loss of a hydrogen from the alcohol moiety

Soft Ionization Techniques (e.g., ESI-MS, MALDI-MS)

In contrast to the extensive fragmentation seen in EI-MS, soft ionization techniques are designed to generate intact molecular ions or adducts with minimal fragmentation, making them ideal for determining the molecular weight of the analyte. rsc.orgyoutube.com

Electrospray Ionization (ESI-MS): ESI is a gentle ionization method that is particularly effective for polar and large molecules. rsc.org When analyzing lipids like isooctyl oleate, ESI typically produces protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+. rsc.orgnih.gov This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov The direct infusion of extracts into an ESI source can provide a rapid "fingerprint" of the lipid composition of a sample. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique well-suited for non-volatile compounds like lipids. aocs.org The analyte is co-crystallized with a matrix that absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. youtube.com For neutral lipids like wax esters, MALDI mass spectra will primarily show sodium adduct ions [M+Na]+. aocs.org The choice of matrix is critical and depends on the analyte and the laser wavelength used. youtube.com Common matrices for lipid analysis include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). mdpi.com

Tandem Mass Spectrometry (MS/MS) for Molecular Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves the selection of a specific precursor ion (such as the molecular ion generated by ESI or MALDI) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions provide detailed structural information.

For this compound, MS/MS analysis of the [M+H]+ or [M+Na]+ ion would yield fragments corresponding to the neutral loss of the isooctanol and the oleic acid moieties, confirming the identity of both components of the ester. nih.gov For instance, the analysis of triacylglycerols (TAGs) by MS/MS allows for the identification of the individual fatty acids present. nih.gov

Furthermore, specialized MS/MS techniques, sometimes combined with chemical derivatization, can be used to determine the exact position of the double bond within the fatty acid chain, which is a significant challenge in lipid analysis. nih.govnih.govnih.gov

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight (TOF) mass analyzers are frequently paired with both GC and soft ionization sources. aocs.orgnih.gov Their main advantage is high mass resolution and accuracy, allowing for the determination of the elemental composition of ions. thesciencein.org In the context of analyzing complex lipid extracts, GC-TOF-MS provides robust and accurate quantification of fatty acid esters. nih.govsigmaaldrich.com The high data acquisition speed of TOF analyzers is also beneficial when coupled with fast chromatographic separations.

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of this compound, first requires its efficient extraction from the sample matrix, which can range from biological tissues and fluids to industrial products. The choice of extraction method depends on the nature of the matrix and the concentration of the analyte.

Solid-Liquid and Liquid-Liquid Extraction Methods

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For lipid analysis, classic LLE methods like the Bligh-Dyer or Folch procedures are widely used. nih.govnih.gov These methods utilize a mixture of chloroform, methanol, and water to partition lipids into the organic phase, separating them from more polar cellular components. nih.gov A simpler direct organic extraction can also be performed by mixing the sample with a non-polar solvent like hexane (B92381) or ether. wikipedia.org The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, which affects the ionization state of acidic or basic compounds. elementlabsolutions.com

Solid-Phase Extraction (SPE): SPE is a form of solid-liquid extraction that is used to isolate and purify analytes from a solution by passing it through a solid adsorbent (the stationary phase). nih.gov The analytes of interest are either retained on the solid phase and later eluted with a suitable solvent, or the interfering compounds are retained while the analyte passes through. nih.govresearchgate.net For the purification of wax esters like isooctyl oleate, a silica-based SPE cartridge can be used. Neutral lipids are first eluted with a non-polar solvent system (e.g., hexane:ethyl acetate) to remove them from more polar lipids. nih.gov

Table 2: Comparison of Common Extraction Methods for Lipids

MethodTypePrincipleAdvantagesDisadvantages
Folch/Bligh-DyerLiquid-LiquidPartitioning between a chloroform/methanol/water solvent system. nih.govnih.govEfficient for a broad range of lipids; well-established.Requires large volumes of chlorinated solvents.
Direct Organic ExtractionLiquid-LiquidDissolving lipids in a non-polar solvent like hexane or ether. wikipedia.orgSimple and rapid.Less selective; may co-extract interfering substances.
Solid-Phase Extraction (SPE)Solid-LiquidSelective adsorption onto a solid phase followed by elution. nih.govHigh selectivity; can fractionate lipid classes; good for sample cleanup. nih.govCan be more time-consuming and costly than LLE.

Microextraction Techniques

In recent years, there has been a drive to develop miniaturized extraction techniques that reduce solvent consumption, sample volume, and extraction time.

Hollow Fiber-Liquid Phase Microextraction (HF-LPME): This technique uses a small volume of an organic solvent held within the pores of a porous hollow fiber. koreascience.kr The fiber is placed in the aqueous sample, and the analytes extract from the sample into the organic solvent. This method is effective for extracting non-polar compounds from aqueous samples and offers high enrichment factors. koreascience.kr

Solid-Phase Microextraction (SPME): SPME employs a fused-silica fiber coated with a stationary phase. acs.org The fiber is exposed to the sample (or its headspace), and analytes partition into the coating. The fiber is then transferred directly to the injection port of a GC for thermal desorption and analysis. researchgate.net Headspace SPME is particularly useful for volatile and semi-volatile compounds in complex matrices like vegetable oils. researchgate.net

Sample Clean-up and Concentration Strategies

The effective isolation and concentration of isooctyl oleate from complex sample matrices are critical prerequisites for accurate analysis. The choice of technique is largely dependent on the nature of the sample matrix, whether it be a cosmetic formulation, a food product, or an industrial lubricant. Common strategies involve extraction, followed by purification and concentration steps.

Liquid-Liquid Extraction (LLE) is a foundational technique for separating isooctyl oleate from aqueous or polar matrices. Based on the principle of differential solubility, a water-immiscible organic solvent in which isooctyl oleate is highly soluble, such as hexane or ethyl acetate, is used to extract the compound. For more complex matrices like edible oils, a common approach involves partitioning with a polar solvent like acetonitrile to remove the bulk of the lipid matrix. researchgate.net

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. In this technique, the sample is passed through a solid sorbent that retains either the analyte or the interfering components. For a nonpolar compound like isooctyl oleate, reverse-phase SPE cartridges, such as those packed with C18 silica, are frequently employed. mdpi.com The isooctyl oleate is retained on the nonpolar stationary phase while more polar impurities are washed away. The analyte is then eluted with a nonpolar solvent. A variation of this is dispersive solid-phase extraction (dSPE) , often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, where the sorbent is dispersed in the sample extract, providing a larger surface area for interaction and rapid clean-up. mdpi.comnih.gov

Gel Permeation Chromatography (GPC) is particularly useful for separating isooctyl oleate from high-molecular-weight interferences, such as polymers or triglycerides. The separation is based on molecular size, with larger molecules eluting before smaller ones.

For samples with a high-fat content, cryo-degreasing can be an effective initial clean-up step. This involves cooling the sample extract to a low temperature to precipitate the bulk of the saturated fats, which can then be removed by centrifugation or filtration before further purification steps. nih.gov

Following extraction and clean-up, the sample is typically concentrated to increase the analyte concentration to a level suitable for instrumental analysis. This is commonly achieved by evaporating the solvent under a gentle stream of nitrogen or by using a rotary evaporator.

A summary of common sample preparation techniques is provided in the table below.

Technique Principle of Separation Typical Application for Isooctyl Oleate Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Differential solubility between two immiscible liquids.Initial extraction from aqueous or polar matrices.Simple, low cost.Can be labor-intensive and consume large volumes of solvent.
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid mobile phase.Selective isolation from complex matrices like cosmetics or food.High selectivity, reduced solvent consumption compared to LLE.Can be more expensive than LLE.
Dispersive SPE (dSPE) Adsorption of interferences by a dispersed solid sorbent.Rapid clean-up of extracts, often used in multi-residue methods.Fast, effective for a wide range of matrices.May require optimization of sorbent type and amount.
Gel Permeation Chromatography (GPC) Separation based on molecular size.Removal of high-molecular-weight interferences.Effective for separating compounds with large size differences.Can be time-consuming and require specialized equipment.
Cryo-degreasing Precipitation of high-melting point lipids at low temperatures.Removal of bulk fat from oil-based samples.Simple and effective for high-fat matrices.May not be suitable for all analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR Spectroscopy provides information on the different types of protons in the molecule and their neighboring protons. Key expected signals for isooctyl oleate include:

Olefinic Protons: A multiplet signal around δ 5.34 ppm is characteristic of the two protons on the cis-double bond (-CH=CH-).

Ester-Adjacent Methylene (B1212753) Protons: The methylene group of the isooctyl chain attached to the ester oxygen (-O-CH₂-) is expected to appear as a triplet around δ 4.06 ppm.

Allylic Protons: The methylene protons adjacent to the double bond (-CH₂-CH=) will resonate around δ 2.01 ppm.

Alkyl Chain Protons: The numerous methylene groups of the oleic acid and isooctyl chains will produce a large, overlapping signal in the region of δ 1.2-1.4 ppm.

Terminal Methyl Protons: The methyl group at the end of the oleic acid chain will appear as a triplet around δ 0.88 ppm, while the two methyl groups of the isooctyl chain will likely appear as a doublet around δ 0.86 ppm.

Isooctyl Methine Proton: The methine proton in the isooctyl group (-CH(CH₃)₂) is expected to be a multiplet around δ 1.5-1.6 ppm.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The expected chemical shifts for the carbon atoms in isooctyl oleate are:

Carbonyl Carbon: The ester carbonyl carbon (C=O) will have a characteristic signal in the downfield region, around δ 174 ppm.

Olefinic Carbons: The two carbons of the double bond (-CH=CH-) are expected to resonate around δ 129-130 ppm.

Ester-Adjacent Methylene Carbon: The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) will appear around δ 65 ppm.

Alkyl Chain Carbons: The carbons of the long alkyl chains will show a series of signals in the range of δ 22-34 ppm.

Terminal Methyl Carbons: The terminal methyl carbons of the oleic and isooctyl chains will resonate in the upfield region, around δ 14 ppm.

The table below summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Olefinic (-CH=CH-) ~ 5.34 (m)~ 129-130
Ester Carbonyl (C=O) -~ 174
Ester Methylene (-O-CH₂-) ~ 4.06 (t)~ 65
Allylic Methylene (-CH₂-CH=) ~ 2.01 (m)~ 27
Methylene (-(CH₂)n-) ~ 1.2-1.4 (m)~ 22-34
Isooctyl Methine (-CH(CH₃)₂) ~ 1.5-1.6 (m)~ 38
Terminal Methyl (-CH₃) ~ 0.88 (t)~ 14
Isooctyl Methyl (-CH(CH₃)₂) ~ 0.86 (d)~ 22

Note: (s) = singlet, (d) = doublet, (t) = triplet, (m) = multiplet. These are predicted values and may vary slightly in experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the presence of key structural features in isooctyl oleate. nih.govnih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of isooctyl oleate is expected to show characteristic absorption bands for its functional groups. scielo.org.mxresearchgate.net

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group. researchgate.net

C=C Stretch: A medium to weak absorption band around 1655 cm⁻¹ corresponds to the stretching vibration of the cis-carbon-carbon double bond. mdpi.com

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the numerous C-H bonds in the alkyl chains. A weaker band around 3005 cm⁻¹ can be attributed to the C-H stretching of the olefinic protons.

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group will appear in the fingerprint region, typically around 1170 cm⁻¹.

Raman Spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of isooctyl oleate would complement the IR data. mdpi.com

C=C Stretch: A strong band around 1655 cm⁻¹ is characteristic of the symmetric stretching of the C=C double bond, which is often more intense in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes. mdpi.com

C-H Bends: The CH₂ scissoring vibration appears around 1440 cm⁻¹. mdpi.com

=C-H Bend: The in-plane bending of the olefinic C-H bonds gives a band around 1265 cm⁻¹. mdpi.com

C-C Stretch: The stretching vibrations of the carbon-carbon single bonds in the alkyl backbone appear in the 1060-1130 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of isooctyl oleate, confirming the presence of the ester functionality, the cis-double bond, and the long hydrocarbon chains.

The table below summarizes the key vibrational bands for this compound.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
C-H Stretch (sp³) 2850-3000 (s)2850-3000 (s)Alkyl Chains
C-H Stretch (sp²) ~ 3005 (w)~ 3005 (w)Olefinic
C=O Stretch ~ 1740 (s)Weak or absentEster
C=C Stretch ~ 1655 (m-w)~ 1655 (s)Alkene
CH₂ Scissoring ~ 1465 (m)~ 1440 (m)Alkyl Chains
C-O Stretch ~ 1170 (s)Weak or absentEster
=C-H Bend (in-plane) Not prominent~ 1265 (m)Alkene

Note: (s) = strong, (m) = medium, (w) = weak.

Environmental Fate, Transport, and Ecotoxicological Research

Biodegradation Pathways and Kinetics

The primary mechanism for the environmental degradation of isooctyl oleate (B1233923) is biodegradation, which begins with the enzymatic hydrolysis of the ester bond. This initial step cleaves the molecule into its constituent parts: oleic acid and isooctyl alcohol. The subsequent fate of these two products depends on the specific environmental conditions, particularly the presence or absence of oxygen. As part of the broader category of polyol esters, isooctyl oleate is considered to be readily biodegradable. epa.govoecd.org

In aerobic aquatic environments, the biodegradation of isooctyl oleate is expected to be rapid. Following the initial hydrolysis, both oleic acid and isooctyl alcohol are further degraded by a wide range of microorganisms. Fatty acids like oleic acid are common metabolites in many organisms and are typically broken down through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production. Studies on similar fatty acid esters confirm they are readily biodegradable, with degradation percentages reaching well over 60% in standard 28-day tests. epa.govoecd.org For instance, substances structurally similar to isooctyl oleate have shown biodegradation rates of 78% to 86% under aerobic conditions. epa.gov

Under anaerobic conditions, such as those found in deep sediments and waterlogged soils, the degradation pathway for isooctyl oleate differs significantly. After the initial hydrolysis to oleic acid and isooctyl alcohol, the oleic acid is degraded by syntrophic bacteria. epa.gov This process, known as β-oxidation, breaks down the long-chain fatty acid into smaller molecules like acetate (B1210297), hydrogen, and sometimes propionate. epa.govepa.gov

This breakdown of long-chain fatty acids (LCFAs) is often the rate-limiting step in the anaerobic digestion of lipid-rich organic matter. oecd.orgepa.gov The accumulation of LCFAs can sometimes inhibit methanogenesis. epa.gov The complete mineralization to methane (B114726) and carbon dioxide requires a consortium of microorganisms, where methanogenic archaea utilize the acetate and hydrogen produced by the fatty acid-oxidizing bacteria. epa.govregulations.gov While unsaturated LCFAs like oleic acid can be more challenging to degrade than their saturated counterparts, specialized microbial consortia are capable of this conversion. epa.govepa.gov

A diverse array of microorganisms is capable of degrading fatty acid esters and their components. The initial hydrolysis is carried out by bacteria and fungi that produce extracellular lipase (B570770) enzymes.

Aerobic Microbial Communities:

Bacteria: Genera such as Bacillus, Pseudomonas, Acinetobacter, and Micrococcus are well-known for their ability to degrade fats and fatty acids. researchgate.netecetoc.org Micrococcus luteus, for example, has been shown to directly transform oleic acid. ecetoc.org

Yeasts: Oleaginous yeasts like Yarrowia lipolytica are highly effective at degrading fats and oils, using the released fatty acids for their own growth. researchgate.net

Anaerobic Microbial Communities:

Bacteria: The anaerobic degradation of LCFAs like oleic acid is primarily carried out by syntrophic bacteria. Key groups include the families Syntrophomonadaceae and Syntrophaceae. epa.govepa.govregulations.gov Specific genera such as Syntrophomonas are directly implicated in oleate degradation. epa.govregulations.gov Sulfate-reducing bacteria, like some Desulfomonile species, can also oxidize LCFAs by using sulfate (B86663) as an electron acceptor. epa.gov

Archaea: Methanogens are crucial for the final step of anaerobic degradation. Genera like Methanosarcina, Methanosaeta, and Methanobacterium convert the intermediate products (acetate, H₂) into methane. nih.gov

The biodegradation of isooctyl oleate proceeds through a series of intermediate products.

Initial Hydrolysis: The first step universally yields oleic acid and isooctyl alcohol.

Fatty Acid Oxidation: Oleic acid is subsequently broken down. In both aerobic and anaerobic pathways, the primary mechanism is β-oxidation, which sequentially shortens the fatty acid chain, producing molecules of acetyl-CoA. chemsafetypro.com

Anaerobic Intermediates: Under anaerobic conditions, acetyl-CoA is converted to volatile fatty acids, primarily acetate. epa.govregulations.gov Butyrate has also been detected as a transient intermediate during the degradation of even-numbered fatty acids. regulations.gov

Specialized Metabolites: In some cases, specific microbial transformations can lead to other products. For instance, the bacterium Micrococcus luteus is capable of converting oleic acid into 10-ketostearic acid and the flavor compound γ-dodecalactone. ecetoc.org

Final Products: In a completely aerobic environment, the final transformation products are carbon dioxide and water. In a complete anaerobic food web, the final products are carbon dioxide and methane.

Environmental Partitioning and Distribution

The movement and final destination of isooctyl oleate in the environment are governed by its physicochemical properties, particularly its high hydrophobicity and low water solubility.

The tendency of a chemical to bind to soil or sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). youtube.com A high Koc value indicates that the substance will strongly adsorb to the organic fraction of soil and sediment, making it less mobile in the environment. youtube.comnih.gov

Direct experimental data for the Koc of isooctyl oleate is not widely published. However, it can be reliably estimated using its octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. epa.govchemsafetypro.com The relationship between log Kow and log Koc is well-established, allowing for robust prediction of a chemical's sorption behavior. epa.govchemsafetypro.com

Given the chemical structure of isooctyl oleate, it has a very high predicted log Kow value, suggesting it will partition out of water and bind strongly to organic matter. Chemicals with very high log Kow values (e.g., >4.5) are expected to have low mobility in soil. The high predicted log Kow for isooctyl oleate indicates that it will have a very high log Koc, signifying strong adsorption to soil and sediment and limited potential for leaching into groundwater. youtube.com

Table 1: Estimated Partitioning and Mobility of Isooctyl Oleate

Parameter Predicted/Estimated Value Implication
Log Kow (XlogP) 10.7 (Predicted) Extremely hydrophobic; strong tendency to partition from water to organic phases like soil organic carbon and lipids.
Log Koc (Estimated) ~7.2 (Estimated via regression from Log Kow*) Very high; indicates the compound is expected to be immobile in soil, strongly adsorbing to soil and sediment organic matter. youtube.com
Mobility Classification Immobile to very low mobility Low potential for leaching into groundwater; primary transport mechanism would be via erosion of sorbed soil particles.

\Estimated using the regression equation: log(Koc) = 0.544 * log(Kow) + 1.377* epa.gov

Volatilization and Atmospheric Transport

The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is governed by its vapor pressure and Henry's Law Constant. For 9-Octadecenoic acid (9Z)-, isooctyl ester, the available data indicates a very low tendency for volatilization. The vapor pressure is reported to be extremely low, at 7.46 x 10⁻⁹ mmHg at 25°C. echemi.com This low vapor pressure suggests that the compound is not likely to evaporate into the atmosphere in significant quantities under normal environmental conditions.

Bioaccumulation Potential in Non-human Organisms

Bioaccumulation refers to the accumulation of a chemical substance in an organism at a concentration higher than that in the surrounding environment. This potential is often initially assessed using the octanol-water partition coefficient (Kow), expressed as Log Kow. A high Log Kow value indicates a greater affinity for fatty tissues (lipophilicity) and a higher potential for bioaccumulation.

While experimental bioconcentration factor (BCF) values for this compound are not available in the reviewed literature, predicted values for its partition coefficient are very high. These predictions suggest a significant potential for the substance to bioaccumulate in organisms. According to guidelines from the United States Environmental Protection Agency (EPA), a substance with a BCF value between 1,000 and 5,000 is considered bioaccumulative, and a BCF greater than 5,000 is considered very bioaccumulative. chemsafetypro.com The European Union's REACH regulations classify substances with a BCF greater than 2,000 as bioaccumulative (B) and those with a BCF over 5,000 as very bioaccumulative (vB). chemsafetypro.com Often, a Log Kow value exceeding 4.5 is used as a screening criterion, indicating that the substance may have a BCF over 2,000. chemsafetypro.com

Table 1: Predicted Lipophilicity of this compound

Parameter Predicted Value Source
XlogP 10.7 uni.lu

The high predicted XlogP values strongly indicate that if organisms are exposed to isooctyl oleate, the substance would likely partition into fatty tissues and accumulate. However, it is important to note that for some molecules, particularly those with surfactant-like properties, the relationship between Log Kow and BCF can be complex, and metabolic transformation rates can also significantly influence the final bioaccumulation factor. rsc.org

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical in the environment through non-biological processes, such as reactions with light or water.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. As an ester, this compound is susceptible to hydrolysis, which would break the ester bond to yield oleic acid and isooctyl alcohol. This reaction can be catalyzed by acids or bases. The rate of hydrolysis is generally dependent on pH and temperature.

While specific hydrolysis rate data for isooctyl oleate is limited, research on similar esters suggests that the reaction can be slow without a catalyst. researchgate.net Given the compound's very low water solubility, hydrolysis in aqueous environments is likely to be a slow process, primarily occurring at the interface between the oil and water phases. fengchengroup.comresearchgate.net

Occurrence and Removal during Wastewater Treatment Processes

Efficacy of Physical Treatment Methods

Wastewater from many industries is often characterized by the presence of fats, oils, and greases (FOGs), which exist as oil-in-water emulsions. researchgate.net Given that isooctyl oleate is an oily substance insoluble in water, its removal from wastewater would be addressed by methods designed to eliminate FOGs. fengchengroup.comresearchgate.net Physical treatment processes are a primary step in treating such oily wastewaters.

Due to its high lipophilicity (high Log Kow) and low water solubility, isooctyl oleate is expected to have a strong tendency to adsorb to particulate matter and sewage sludge. Therefore, standard primary and secondary wastewater treatment processes that remove solids and sludge are expected to be effective in removing a significant portion of the compound from the water phase. A variety of physical methods are employed to specifically target the removal of oily substances. researchgate.netresearchgate.net

Table 2: Physical Treatment Methods for Oily Wastewater

Treatment Method Principle of Removal Reference
Gravity Separation Utilizes density differences to separate free oil from water. researchgate.net
Flotation Introduces fine air or gas bubbles to attach to oil droplets, causing them to float to the surface for skimming. researchgate.net
Coagulation/Flocculation Adds chemicals to destabilize emulsions and aggregate small oil droplets into larger flocs that can be settled or filtered. researchgate.netresearchgate.net
Filtration Passes water through a filter medium that captures suspended oil droplets. researchgate.net
Membrane Processes Uses semi-permeable membranes (e.g., microfiltration, ultrafiltration) to separate emulsified oil from water. researchgate.net

| Adsorption | Employs materials like activated carbon to which oily compounds adsorb onto the surface. | researchgate.netresearchgate.net |

These physical methods, often used in combination, are generally effective at removing emulsified and free oils from wastewater, and would therefore be expected to be efficient in removing this compound before the water is discharged. researchgate.net

Biological Treatment Efficiency and Degradation Products of this compound

The environmental fate of this compound, also known as isooctyl oleate, in biological wastewater treatment systems is primarily governed by its susceptibility to microbial degradation. As a long-chain fatty acid ester, its removal is a multi-step process initiated by enzymatic action, leading to the formation of smaller, more readily biodegradable molecules.

The biological treatment of wastewaters containing fats, oils, and greases, including esters like isooctyl oleate, is a common practice. nih.govnih.gov The initial and critical step in the biological degradation of isooctyl oleate is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by microbial lipases, which are a class of serine hydrolases (EC 3.1.1.3). nih.gov These enzymes break down the ester linkage, yielding the parent fatty acid and alcohol. nih.gov In the case of this compound, this hydrolysis results in the formation of oleic acid and isooctyl alcohol.

Following hydrolysis, the resulting oleic acid, an 18-carbon monounsaturated fatty acid, undergoes further degradation through the β-oxidation pathway. nih.govjackwestin.comaocs.org This metabolic process occurs within the mitochondria of microbial cells and involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA. jackwestin.comabcam.com The acetyl-CoA then enters the citric acid cycle (TCA cycle) to be further oxidized, ultimately generating carbon dioxide, water, and energy for the microbial cells. jackwestin.comabcam.com The breakdown of unsaturated fatty acids like oleic acid requires additional auxiliary enzymes, such as enoyl-CoA isomerase, to handle the double bond. nih.govjackwestin.comnih.gov

The presence of readily biodegradable organic matter can sometimes influence the degradation of more complex molecules. However, biological treatment remains a robust method for handling oily wastewater, effectively breaking down harmful constituents into environmentally benign products. nih.gov The successful application of biological treatment to industrial wastewaters often involves a pretreatment step to manage high concentrations of volatile fatty acids (VFAs) that can arise from the initial breakdown of larger organic molecules. iastate.edu

While specific degradation products for this compound are not extensively detailed in dedicated studies, the known metabolic pathways for its constituent parts provide a clear indication of its ultimate fate. The primary degradation products are oleic acid and isooctyl alcohol. Oleic acid is then converted to acetyl-CoA through β-oxidation, and isooctyl alcohol is expected to be oxidized to corresponding aldehydes and carboxylic acids, which are then further metabolized by microorganisms.

Table of Research Findings on the Biological Treatment of Fatty Acid Esters:

Treatment SystemInfluent SubstrateReported Removal/Degradation EfficiencyKey Degradation PathwayReference
Bench-Scale Activated Sludge ReactorFats and Oils64% - 75% (biodegradation)Enzymatic Hydrolysis, β-oxidation mdpi.com
Full-Scale WWTP with Aerobic DigesterFats and Oils69% - 92% (biodegradation)Enzymatic Hydrolysis, β-oxidation mdpi.com
General Biological Wastewater TreatmentLipids/Fatty AcidsReadily removedEnzymatic Hydrolysis, β-oxidation nih.gov
Aerobic Biological PretreatmentIndustrial Wastewater with VFAs43% - 95% (VFA removal)Microbial Metabolism iastate.edu
Rat Heart Mitochondria (model system)Oleic Acid>80% via isomerase-dependent pathwayβ-oxidation nih.gov

Advanced Research Trajectories and Interdisciplinary Perspectives

Application of Omics Technologies in Compound Research

Omics technologies provide a comprehensive view of the molecular responses to chemical compounds. While direct research on 9-Octadecenoic acid (9Z)-, isooctyl ester is emerging, studies on the parent compound, oleic acid, and related esters offer a strong inferential basis for future research.

Metabolomics and lipidomics are powerful tools for identifying and quantifying endogenous small molecules and lipids in biological systems. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based lipidomics has been effectively used to study the metabolic impact of oleic acid. nih.govacs.org Such studies reveal significant alterations in various lipid classes upon exposure to oleic acid, providing a roadmap for investigating the specific effects of its isooctyl ester. nih.govacs.org For instance, research on oleic acid administration in hepatocytes identified changes in 22 lipid classes, with 10 showing significant alterations. acs.org

Lipidomic analysis can be targeted, focusing on specific lipid classes, or untargeted, aiming to capture a broad snapshot of the lipidome. nih.gov Techniques like shotgun lipidomics and liquid chromatography-mass spectrometry (LC-MS) are key to this analysis. acs.orgyoutube.com The integration of metabolomic and transcriptomic data has also proven valuable in understanding the biosynthesis of oleic acid, a process that could be influenced by the presence of its esters. nih.gov

Table 1: Lipid Classes Significantly Affected by Oleic Acid Administration

Lipid ClassChange upon Oleic Acid Treatment
Lysophosphatidylcholine (LPC)Decreased
Phosphatidylglycerol (PG)Decreased
Ceramides (Cer)Decreased
Hexosylceramides (Hex1Cer)Decreased
Dihexosylceramides (Hex2Cer)Decreased
Cholesterol ester (ChE)Decreased
Coenzyme (Co)Decreased
Diglyceride (DG)Increased
Triglyceride (TG)Increased
Acyl carnitine (AcCa)Increased

This table is based on findings from studies on oleic acid and provides a predictive framework for research on its isooctyl ester. acs.org

Proteomics and transcriptomics offer insights into how cells and organisms respond to chemical exposure at the protein and gene expression levels. Proteomic analyses have been used to identify proteins that are fatty-acylated, a key post-translational modification. nih.gov Comparative proteomic studies on different forms of fatty acids, such as triglycerides and ethyl esters, have revealed differential expression of proteins involved in fatty acid degradation and oxidation pathways. sciopen.com

Transcriptomic analysis, on the other hand, can reveal how a compound like an oleic acid ester might regulate gene expression. For example, studies on high-oleic acid peanuts have shown that the accumulation of oleic acid can feedback-regulate the expression of genes involved in its own synthesis. mdpi.com Furthermore, research in Arabidopsis has demonstrated that oleic acid levels can modulate the expression of defense-related genes. nih.gov Investigating the transcriptomic and proteomic responses to this compound could therefore uncover its specific cellular targets and pathways of action.

Computational Chemistry and Molecular Modeling

Computational approaches are invaluable for predicting the properties and behavior of chemical compounds, saving time and resources in experimental research.

The physical and chemical properties of fatty acid esters are closely linked to their molecular structure. Computational models can be used to predict these properties. For example, the density and viscosity of fatty acid esters are influenced by the length of the alcohol chain and the degree of unsaturation of the fatty acid. mdpi.com It has been noted that the density of fatty acid esters generally decreases with an increase in the carbon chain length of the alcohol component. mdpi.com

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that has been used to model the solubility of various compounds in lipid-based systems containing oleic acid. nih.gov Such models can be applied to predict the solvent properties of this compound and guide its application in formulations. The structure of oleic acid esters also influences their reactivity in chemical syntheses, such as in [3+2] cycloaddition reactions. bibliotekanauki.pl

Understanding the environmental fate of a chemical is crucial for assessing its ecological impact. The biodegradation of fatty acid esters can be simulated to predict their persistence and breakdown products in the environment. The biotransformation of oleic acid, the precursor to its esters, has been studied in various microorganisms. nih.govresearchgate.net These pathways often involve hydration, oxidation, and β-oxidation. nih.govresearchgate.net

The degradation of fatty acid methyl esters (FAMEs) in wastewater has been investigated, with studies showing that the rate of degradation can depend on the specific fatty acid chain. arcjournals.orgarcjournals.org For instance, the percentage reduction of oleic acid has been found to be among the highest in studies of FAME degradation by certain bacteria. arcjournals.org These findings can inform computational models to simulate the environmental degradation of this compound.

Table 2: Key Enzymes and Processes in Oleic Acid Biotransformation

Enzyme/ProcessFunctionReference
Oleate (B1233923) hydrataseHydration of the double bond nih.govresearchgate.net
Alcohol dehydrogenaseOxidation of hydroxyl groups researchgate.net
Baeyer-Villiger monooxygenaseEster formation researchgate.net
β-oxidationShortening of the fatty acid chain nih.gov

Innovative Applications in Material Science and Biorenewable Resources (Academic/Mechanism Focus)

The biorenewable nature of oleic acid and its esters makes them attractive candidates for the development of sustainable materials.

Research has focused on the synthesis of biodegradable polyesters from oleic acid. researchgate.netimist.ma These polymers are created through processes like the epoxidation of oleic acid followed by polycondensation. imist.mabiointerfaceresearch.com The resulting polyesters have potential applications in areas like drug delivery and as precursors for the plastics industry. researchgate.netbiointerfaceresearch.com The thermal properties and molecular weight of these bioplastics can be controlled by the polymerization conditions. imist.ma

Furthermore, oleic acid-based surfactants with biodegradable properties have been developed. rsc.orgrsc.org These surfactants show promise for reducing the environmental impact of detergents and other cleaning products. rsc.orgrsc.org The presence of a double bond in the oleic acid tail has been shown to enhance biodegradability compared to saturated fatty acid-based surfactants. rsc.orgrsc.org

Another innovative application is the use of natural fatty esters as dielectric coolants for immersion cooling in electric vehicles, offering a more environmentally friendly alternative to mineral oils. mdpi.com The excellent lubricity and higher viscosity of these esters are advantageous for such applications. mdpi.com

Future Research Directions and Emerging Areas of Study for Isooctyl Oleate

The established applications of isooctyl oleate in cosmetics, lubricants, and industrial fluids provide a strong foundation for future research endeavors. As industries increasingly prioritize sustainability, performance, and novel functionalities, the trajectory of isooctyl oleate research is poised to expand into advanced, interdisciplinary domains. Emerging areas of study are focused on leveraging its inherent properties—such as its biodegradability, lubricity, and solvency—in innovative material science and biomedical applications.

Future investigations are expected to move beyond incremental improvements in existing applications toward creating next-generation materials and systems. Key research themes include the development of high-performance biolubricants, the integration of isooctyl oleate into smart materials and advanced polymer systems, and its use in sophisticated drug delivery technologies. These new directions underscore a shift towards green chemistry and the circular economy, where renewable resources like vegetable oil derivatives are fundamental. mdpi.comacs.orgherts.ac.uk

Advanced Biolubricants and Green Chemistry

A primary avenue for future research lies in the enhancement of isooctyl oleate as a high-performance, environmentally friendly biolubricant. biointerfaceresearch.comelsevierpure.com While it is already recognized for its good low-temperature performance and lubricity, further studies are needed to optimize its tribological properties for more demanding applications. xfrjester.comresearchgate.net Research in green tribology aims to develop biodegradable lubricants that can replace conventional mineral oils, thereby reducing environmental impact. elsevierpure.comresearchgate.net

Future work will likely involve:

Tribological Performance: In-depth studies on the friction and wear characteristics of isooctyl oleate under extreme pressure and temperature conditions. researchgate.net This includes understanding the behavior of the lubricant film and its interaction with various metal and ceramic surfaces.

Oxidative and Hydrolytic Stability: Developing strategies to improve the long-term stability of isooctyl oleate. mdpi.com While vegetable oil-based esters have high flash points, their susceptibility to oxidation can be a limitation. mdpi.com Research into novel antioxidant packages and chemical modifications to the oleate structure could yield significant improvements.

Formulations for Specialized Applications: Creating tailored lubricant formulations where isooctyl oleate serves as the base oil, combined with advanced additives to meet the specific requirements of applications like electric vehicle fluids or high-precision machining. made-in-china.complantengineering.com

The principles of green chemistry will be central to this research, focusing on sustainable synthesis methods for isooctyl oleate, such as enzymatic catalysis, and ensuring its complete biodegradability at the end of its life cycle. acs.orgherts.ac.uk

Nanotechnology and Advanced Drug Delivery

The intersection of material science and medicine offers exciting prospects for isooctyl oleate. Its precursor, oleic acid, is known for its ability to enhance the penetration of drugs through the skin and is used in various nanocarrier systems. researchgate.netnih.gov This suggests a strong potential for isooctyl oleate in advanced drug delivery, particularly in dermatology and transdermal applications.

Emerging research directions include:

Nanoemulsions and Nanoparticles: The development of isooctyl oleate-based nanoemulsions for the encapsulation and delivery of active pharmaceutical ingredients (APIs). nih.govnih.gov These nano-systems could improve the solubility and bioavailability of poorly water-soluble drugs and provide controlled release profiles. scirp.org

Topical and Transdermal Delivery: Investigating isooctyl oleate as a key component in topical formulations to enhance the skin penetration of active compounds. Its emollient properties, combined with its potential role in lipid-based nanovesicles, could lead to more effective treatments for skin conditions. researchgate.netresearchgate.net

Biocompatible Drug Carriers: Given its low toxicity, isooctyl oleate is an attractive candidate for creating biocompatible and biodegradable drug delivery systems that minimize side effects. nih.govfengchengroup.com

This interdisciplinary research requires collaboration between chemists, material scientists, and pharmaceutical researchers to design and evaluate the efficacy and safety of these novel delivery platforms. scirp.org

Smart Materials and Polymer Science

The unique physicochemical properties of fatty acid esters are being explored for applications in "smart materials" that respond to environmental stimuli. One of the most promising areas is the development of phase change materials (PCMs) for thermal energy storage. mdpi.com PCMs absorb and release large amounts of latent heat at a specific temperature, making them ideal for applications ranging from building temperature regulation to thermal protection of electronics. nih.govekb.eg

Future studies in this domain could explore:

Phase Change Materials (PCMs): Characterizing the phase transition properties of isooctyl oleate and its blends with other fatty acid esters to develop PCMs with tailored melting and freezing points for low-temperature applications. researchgate.netljmu.ac.uk

Biodegradable Polymers and Plasticizers: Investigating the use of isooctyl oleate as a bio-based plasticizer to improve the flexibility and processing characteristics of biodegradable polymers like polylactic acid (PLA). researchgate.net This could lead to the creation of more sustainable plastics for packaging and other applications. nih.gov

Self-Healing Materials: A more speculative but intriguing possibility is the incorporation of isooctyl oleate into microcapsules within a polymer matrix to create self-healing materials. Upon damage, the microcapsules would rupture, releasing the ester to fill cracks and restore material integrity.

The following table summarizes the key future research directions for isooctyl oleate.

Research AreaSpecific FocusPotential ApplicationsInterdisciplinary Field
Advanced Biolubricants Enhanced tribological performance, oxidative stability, and biodegradability.High-performance engine oils, metalworking fluids, greases. xfrjester.commade-in-china.comGreen Tribology, Chemistry
Nanotechnology Development of nanoemulsions and lipid-based nanocarriers.Targeted drug delivery, advanced cosmetics, transdermal patches. researchgate.netnih.govPharmaceutical Science, Material Science
Smart Materials Use as a phase change material (PCM) for thermal energy storage.Building climate control, electronic cooling, thermal textiles. mdpi.comnih.govMaterial Science, Engineering
Polymer Science Application as a bio-based plasticizer and component in biodegradable polymers.Sustainable packaging, flexible bioplastics, advanced composites. researchgate.netnih.govPolymer Chemistry, Material Science

Q & A

Q. What synthetic methodologies are recommended for preparing 9-octadecenoic acid (9Z)-, isooctyl ester, and how do reaction conditions influence yield?

The synthesis typically involves esterification of oleic acid [(9Z)-octadecenoic acid] with isooctanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

  • Temperature : 110–130°C to drive esterification while minimizing side reactions like oxidation .
  • Molar ratio : A 1:1.2 (acid:alcohol) ratio optimizes conversion. Excess alcohol shifts equilibrium toward ester formation.
  • Catalyst concentration : 1–2 wt% of acid catalyst balances reaction rate and post-synthesis neutralization challenges.
    Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the ester from unreacted acid/alcohol .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Molecular weight : Confirm via mass spectrometry (MS) or gel permeation chromatography (GPC) (theoretical MW: 394.67 g/mol) .
  • Purity : Assess using gas chromatography (GC) with flame ionization detection or HPLC coupled with evaporative light scattering detectors (ELSD) .
  • Viscosity and density : Measure using rheometry and pycnometry, respectively. Reported values include dynamic viscosity ~0.003 Pa·s at 25°C and density ~0.89 g/cm³ .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • NMR : ¹H NMR identifies olefinic protons (δ 5.3–5.4 ppm, doublet) and ester carbonyl (δ 172–174 ppm in ¹³C NMR). Isooctyl chain protons appear as multiplet signals at δ 0.8–1.6 ppm .
  • FTIR : C=O stretch at ~1740 cm⁻¹ (ester), C-O-C at 1250–1050 cm⁻¹, and C=C at 1650 cm⁻¹ .
  • MS : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 395.4 .

Q. How does the compound’s reactivity differ from simpler fatty acid esters (e.g., methyl oleate)?

The branched isooctyl group increases steric hindrance, slowing hydrolysis compared to methyl esters. For example:

  • Hydrolysis rate : Under alkaline conditions (0.1M NaOH), isooctyl ester shows a half-life ~2× longer than methyl ester due to reduced nucleophilic attack efficiency .
  • Oxidative stability : The ester’s branched chain may enhance resistance to autoxidation, delaying rancidity in lipid-based systems .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study its stability in drug delivery systems?

  • Degradation kinetics : Use accelerated stability testing (e.g., 40°C/75% RH) with periodic HPLC analysis to monitor hydrolysis products (e.g., free oleic acid). Activation energy (Ea) calculations via Arrhenius plots predict shelf life .
  • Encapsulation efficiency : Compare liposomal formulations using dynamic light scattering (DLS) for particle size and entrapment efficiency via dialysis .

Q. What strategies resolve contradictions in reported toxicity data across studies?

Discrepancies in cytotoxicity (e.g., IC50 ranging from 50–200 µM in cell lines) may arise from:

  • Impurity profiles : Batch-to-batch variability in residual catalysts or oxidation by-products (e.g., peroxides) .
  • Assay interference : The ester’s hydrophobicity may quench fluorescent dyes (e.g., MTT). Validate results with complementary assays (e.g., ATP luminescence) .

Q. What advanced analytical methods identify degradation products under environmental conditions?

  • LC-QTOF-MS : Detects low-abundance degradation products (e.g., epoxy or hydroxyl derivatives) in UV/ozone-exposed samples .
  • GC-MS headspace analysis : Monitors volatile aldehydes (e.g., nonanal) from β-scission of oxidized chains .

Q. How does the ester interact with lipid bilayers in membrane permeability studies?

  • Fluorescence anisotropy : Use DPH or TMA-DPH probes to quantify changes in membrane fluidity. Isooctyl esters increase disorder in DPPC bilayers at >10 mol% .
  • Molecular dynamics (MD) simulations : Reveal preferential localization of the ester near bilayer midplanes due to its branched hydrophobic tail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.